2,4-Dichlorobenzoyl Cyanide
CAS No.: 35022-43-6
Cat. No.: VC21349425
Molecular Formula: C8H3Cl2NO
Molecular Weight: 200.02 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 35022-43-6 |
---|---|
Molecular Formula | C8H3Cl2NO |
Molecular Weight | 200.02 g/mol |
IUPAC Name | 2,4-dichlorobenzoyl cyanide |
Standard InChI | InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H |
Standard InChI Key | MJJCNUBDKYFMHM-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)C#N |
Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)C#N |
Appearance | Grey Solid |
Chemical Identity and Structural Characterization
2,4-Dichlorobenzoyl cyanide is an aromatic compound characterized by a 2,4-dichlorobenzene ring to which a benzoyl cyanide group is attached. The compound is formally identified by its CAS registry number 35022-43-6 and carries the IUPAC name 2,4-dichlorobenzoyl cyanide . It is also known by alternative names including 2,4-Dichlorophenylglyoxylonitrile and Lamotrigine Impurity 2, reflecting its occurrence as a process-related impurity in the manufacturing of the anticonvulsant drug lamotrigine .
The molecular structure consists of a benzene ring with chlorine atoms at the 2 and 4 positions, directly bonded to a carbonyl (C=O) group which is further connected to a cyano (-C≡N) group. This structural arrangement creates a compound with unique chemical and physical properties that distinguish it from other related chlorinated benzene derivatives. The structural configuration contributes to its stability, reactivity patterns, and its potential role in pharmaceutical synthesis pathways .
The compound belongs to a broader class of acyl cyanides, which are characterized by their C(=O)-CN functional group. This functional group imparts distinct chemical reactivity that is important in various synthetic pathways, particularly in pharmaceutical intermediate synthesis. The dichlorinated benzene ring adds further complexity to its chemical behavior, influencing both its physical properties and its reactivity in chemical transformations .
Role in Pharmaceutical Chemistry
2,4-Dichlorobenzoyl cyanide has significant relevance in pharmaceutical chemistry, particularly in relation to the anticonvulsant drug lamotrigine. Understanding its role helps contextualize the importance of this compound beyond its basic chemical properties.
Analytical Approaches for Identification and Quantification
The detection and quantification of 2,4-Dichlorobenzoyl cyanide are essential for pharmaceutical quality control, particularly in the context of lamotrigine production. Various analytical techniques may be employed for this purpose, each offering specific advantages depending on the analytical requirements.
Spectroscopic Identification
Spectroscopic techniques provide complementary approaches for structural confirmation. Infrared (IR) spectroscopy would be particularly informative, given the distinctive absorption bands associated with the cyano group (typically around 2200-2260 cm⁻¹) and the carbonyl functionality (approximately 1680-1700 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy, both ¹H and ¹³C, would provide detailed structural information, with the 2,4-substitution pattern on the aromatic ring giving rise to a characteristic pattern of signals.
The combination of these analytical approaches, potentially supplemented by additional techniques such as elemental analysis, enables comprehensive characterization of 2,4-Dichlorobenzoyl cyanide, supporting both research applications and quality control in pharmaceutical manufacturing.
Comparison with Structurally Related Compounds
The chemical landscape includes several compounds structurally related to 2,4-Dichlorobenzoyl cyanide, with varying degrees of similarity in both structure and properties. Understanding these relationships provides valuable context for comprehending the distinctive characteristics of 2,4-Dichlorobenzoyl cyanide.
Comparison with 2,3-Dichlorobenzoyl Cyanide
2,3-Dichlorobenzoyl cyanide represents the most closely related isomer, differing only in the position of one chlorine atom on the aromatic ring. This compound has received considerable research attention due to its role as a key intermediate in the synthesis of lamotrigine . The 2,3-isomer has been the subject of detailed synthetic studies, with researchers exploring various catalytic systems for its efficient production. In particular, phase-transfer catalysts such as cetyltrimethylammonium bromide (CTAB) have been identified as effective in promoting the reaction between 2,3-dichlorobenzoyl chloride and cuprous cyanide .
The well-documented synthesis of 2,3-Dichlorobenzoyl cyanide contrasts with the relatively limited information available for the 2,4-isomer, suggesting differences in their industrial significance. This disparity likely reflects the specific synthetic pathway for lamotrigine, which specifically requires the 2,3-dichloro substitution pattern .
Comparison with 2,4-Dichlorobenzyl Cyanide
2,4-Dichlorobenzyl cyanide (CAS: 6306-60-1) represents another related compound, though with a more significant structural difference. This compound features a methylene (-CH₂-) group between the aromatic ring and the cyano group, lacking the carbonyl functionality present in 2,4-Dichlorobenzoyl cyanide . This structural distinction results in substantially different chemical properties and reactivity.
The physical properties of 2,4-Dichlorobenzyl cyanide include a melting point of 58-61°C, a calculated density of approximately 1.3 g/cm³, and a higher molecular weight of 186.038 g/mol . These values differ from those of 2,4-Dichlorobenzoyl cyanide, reflecting the influence of structural variations on physical properties.
Table 2 provides a comparative overview of these structurally related compounds:
Property | 2,4-Dichlorobenzoyl Cyanide | 2,3-Dichlorobenzoyl Cyanide | 2,4-Dichlorobenzyl Cyanide |
---|---|---|---|
CAS Number | 35022-43-6 | 77668-42-9 | 6306-60-1 |
Molecular Formula | C₈H₃Cl₂NO | C₈H₃Cl₂NO | C₈H₅Cl₂N |
Molecular Weight | 200.02 g/mol | 200.02 g/mol | 186.038 g/mol |
Structural Feature | 2,4-dichloro with C(=O)CN | 2,3-dichloro with C(=O)CN | 2,4-dichloro with CH₂CN |
Role | Lamotrigine impurity | Lamotrigine intermediate | Biochemical |
Melting Point | Not readily available | Not readily available | 58-61°C |
This comparison illustrates how subtle structural variations can significantly impact both the chemical properties and the pharmaceutical relevance of these related compounds .
Research Applications and Future Directions
The research landscape for 2,4-Dichlorobenzoyl cyanide encompasses several domains, from analytical chemistry to pharmaceutical development. Current applications and potential future directions merit consideration for a comprehensive understanding of this compound's significance.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume